An In-Depth Technical Guide on the Core Chemical Properties of 1-Ethyl-5,6-dinitrobenzimidazole
An In-Depth Technical Guide on the Core Chemical Properties of 1-Ethyl-5,6-dinitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-5,6-dinitrobenzimidazole, a heterocyclic aromatic compound, belongs to a class of molecules that has garnered significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiparasitic and anticancer effects. The introduction of nitro groups to the benzimidazole core can significantly modulate its electronic properties and biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Ethyl-5,6-dinitrobenzimidazole, detailed experimental protocols for its synthesis and characterization, and insights into its potential mechanisms of action based on related compounds.
Chemical and Physical Properties
Direct experimental data for 1-Ethyl-5,6-dinitrobenzimidazole is limited in publicly available literature. However, its properties can be inferred from data on analogous compounds.
Table 1: Physicochemical Properties of 1-Ethyl-5,6-dinitrobenzimidazole and Related Compounds
| Property | 1-Ethyl-5,6-dinitrobenzimidazole | 5,6-Dinitrobenzimidazole | 1-Ethyl-5-nitrobenzimidazole |
| Molecular Formula | C₉H₈N₄O₄ | C₇H₄N₄O₄ | C₉H₉N₃O₂ |
| Molecular Weight | 236.19 g/mol | 208.13 g/mol | 191.19 g/mol [1] |
| CAS Number | 27578-65-0 | 50365-37-2 | 90349-15-8[1] |
| Melting Point | Not available | >300 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Soluble in ethanol. | >28.7 µg/mL in aqueous buffer at pH 7.4[1] |
| Appearance | Predicted to be a yellow crystalline solid. | Yellowish crystalline powder. | Not available |
Table 2: Predicted and Experimental Spectral Data
| Technique | 1-Ethyl-5,6-dinitrobenzimidazole (Predicted) | 5,6-Dinitrobenzimidazole (Experimental) |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons. Chemical shifts of aromatic protons would be downfield due to the electron-withdrawing nitro groups. | Aromatic protons would show characteristic signals. |
| ¹³C NMR | Signals for the ethyl group carbons and aromatic carbons. Carbons attached to nitro groups would be significantly deshielded. | Aromatic carbon signals would be observed. |
| IR (cm⁻¹) | ~3100 (aromatic C-H), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretching), ~1600 (C=N stretching). | Similar characteristic peaks for nitro and benzimidazole groups would be present. |
| Mass Spec (m/z) | Molecular ion peak at 236.19 (M+). Fragmentation pattern would likely involve loss of nitro groups and parts of the ethyl chain. | Molecular ion peak at 208.13 (M+). |
Synthesis and Experimental Protocols
The synthesis of 1-Ethyl-5,6-dinitrobenzimidazole is expected to proceed via the nitration of 1-ethylbenzimidazole. The following is a detailed, representative experimental protocol.
Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole
Principle: The electrophilic nitration of 1-ethylbenzimidazole using a nitrating mixture (e.g., nitric acid and sulfuric acid) introduces two nitro groups onto the benzene ring of the benzimidazole core.
Experimental Protocol:
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), slowly add 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
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Nitration Reaction: To the cooled nitrating mixture, add 5.0 g of 1-ethylbenzimidazole portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
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Isolation of Product: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield 1-Ethyl-5,6-dinitrobenzimidazole as a crystalline solid.
Chemical Reactivity and Biological Activity
Chemical Reactivity
The presence of two electron-withdrawing nitro groups on the benzene ring makes the aromatic system electron-deficient. This deactivation makes it less susceptible to further electrophilic substitution. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro groups under specific conditions. The imidazole ring can be protonated in acidic conditions and can also be alkylated at the N-3 position.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are known for their broad spectrum of biological activities. The antiparasitic action of many benzimidazoles, such as albendazole, is primarily due to their ability to bind to the β-tubulin subunit of microtubules. This binding inhibits microtubule polymerization, leading to disruption of cellular processes like cell division, motility, and nutrient uptake in the parasite.[2]
Dinitrobenzimidazole derivatives have also been investigated for their anticancer properties.[3] The mechanisms of action for anticancer benzimidazoles are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and interference with DNA replication and repair.[3]
Conclusion
1-Ethyl-5,6-dinitrobenzimidazole is a compound of interest due to the established biological activities of the dinitrobenzimidazole scaffold. While specific experimental data for this compound is sparse, its chemical properties, reactivity, and biological potential can be reasonably predicted based on related structures. The synthetic route via nitration of 1-ethylbenzimidazole is straightforward, and the resulting compound holds promise for further investigation as an antiparasitic or anticancer agent. The provided protocols and conceptual frameworks serve as a valuable resource for researchers venturing into the synthesis and evaluation of this and similar benzimidazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
